molecular formula C5H5ClF2N2 B1434976 2,3-Difluoropyridin-4-amine hydrochloride CAS No. 1803125-69-0

2,3-Difluoropyridin-4-amine hydrochloride

Cat. No. B1434976
CAS RN: 1803125-69-0
M. Wt: 166.55 g/mol
InChI Key: JLOFFXQMVPOYID-UHFFFAOYSA-N
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Description

“2,3-Difluoropyridin-4-amine hydrochloride” is a chemical compound with the CAS Number: 1803125-69-0 . It has a molecular weight of 166.56 and its IUPAC name is this compound . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4F2N2.ClH/c6-4-3(8)1-2-9-5(4)7;/h1-2H,(H2,8,9);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 166.56 and is typically stored at 4°C .

Scientific Research Applications

Synthetic Optimization and Mechanistic Insights

The synthetic technology of fluorinated pyridines, including compounds similar to 2,3-difluoropyridin-4-amine hydrochloride, has been optimized to improve yield and reaction conditions. Notable advancements include the efficient synthesis of 3,5-dichloro-2,6-difluoropyridin-4-amine using pentachloropyridine, achieving a total yield of 70.4% under mild conditions, demonstrating the potential for high application prospects in various scientific research areas (Li Sheng-song, 2010). Furthermore, the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine through amine and hydroxy substitution, highlights the versatility and potential of fluoroamine compounds in chemical synthesis (Mi Zhi-yuan, 2010).

Fluorination Techniques and Amination Processes

Innovative fluorination techniques have been applied to nitrogen-containing aromatics, leading to the creation of various fluoropyridines. The selective functionalization of pyridines, including 2,3-difluoropyridine, showcases the ability to achieve regioselective metalation and subsequent carboxylation, which is critical for the synthesis of fluorinated pyridinecarboxylic acids, demonstrating the compound's role in expanding the toolkit for fluorine chemistry (Carla Bobbio & M. Schlosser, 2005). Additionally, the amination of dibromopyridines, including those structurally related to this compound, underlines the importance of understanding the reaction pathways and mechanisms in developing efficient synthetic strategies (J. Streef & H. J. Hertog, 2010).

Advanced Material Synthesis and Characterization

Research into the synthesis and characterization of advanced materials, such as polyimides and silica particles, has benefited from the use of fluorinated amines. The preparation of organosoluble and light-colored fluorinated polyimides derived from compounds like 2,3-bis(4-amino-2-trifluoromethylphenoxy)naphthalene illustrates the application of fluorinated amines in developing new materials with desirable properties, including high solubility, transparency, and thermal stability (Chin‐Ping Yang, S. Hsiao, & Kuen-Lin Wu, 2003). Moreover, the amine-functionalization of colloidal silica, using techniques that may involve compounds similar to this compound, has shown effectiveness in various applications, highlighting the role of fluoroamines in surface modification and the development of functional materials (Erick Soto-Cantu, R. Cueto, J. Koch, & P. Russo, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2,3-difluoropyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2.ClH/c6-4-3(8)1-2-9-5(4)7;/h1-2H,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOFFXQMVPOYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803125-69-0
Record name 2,3-difluoropyridin-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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